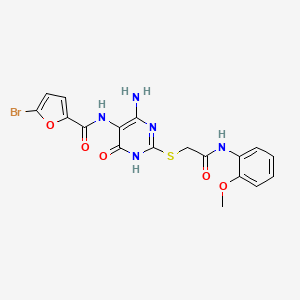

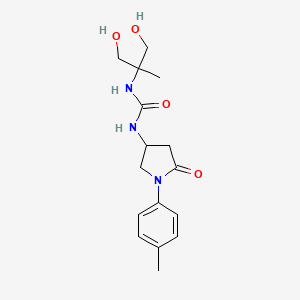

![molecular formula C16H12BrN3O2S B2583927 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide CAS No. 313551-45-0](/img/structure/B2583927.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . It is synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The compound has been evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition .

Synthesis Analysis

The synthesis of “this compound” involves a C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The synthesized compounds were found to have moderate to good activities in various biological assays .Applications De Recherche Scientifique

Antimicrobial and Antibacterial Activities

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide and its derivatives have been extensively researched for their antimicrobial and antibacterial properties. These compounds have shown significant activity against a variety of microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as effective antibacterial agents. The synthesis of these derivatives involves various chemical processes, with their antimicrobial activity being assessed through both in vitro and in silico docking studies, highlighting their broad-spectrum capabilities against selected bacterial and fungal strains (Anuse et al., 2019).

Urease Inhibition and Antioxidant Activities

Research has also been conducted on the biological activities of these compounds, including their effectiveness as urease inhibitors and antioxidants. Synthesis methods typically involve C-C coupling methodologies, with the resulting compounds evaluated for their biological activities. These studies have found that certain N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrate significant urease inhibition, outperforming standard inhibitors, and displaying moderate to good antioxidant activities. Such findings suggest their utility in treating conditions related to urease activity and oxidative stress (Gull et al., 2016).

Anticancer Potential

Further investigations into this compound derivatives have uncovered their potential anticancer activities. Various derivatives have been synthesized and evaluated in vitro against a range of human tumor cell lines, including leukemia, melanoma, and lung cancer. These studies have revealed that specific compounds exhibit considerable anticancer activity, suggesting their promise as therapeutic agents for cancer treatment. The synthesis and characterization of these compounds involve complex chemical processes, with their anticancer efficacy assessed through comprehensive in vitro screenings (Havrylyuk et al., 2010).

Orientations Futures

The future directions for “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide” could involve further exploration of its biological activities, including its potential as an antioxidant, haemolytic, antibacterial, and urease inhibitor . Additionally, further studies could be conducted to understand its mechanism of action and to explore its potential applications in various fields.

Mécanisme D'action

Target of Action

The primary targets of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide Compounds with a similar benzothiazole structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

The exact mode of action of This compound Benzothiazole derivatives have been reported to interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

The specific biochemical pathways affected by This compound Benzothiazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

The molecular and cellular effects of This compound Benzothiazole derivatives have been reported to have significant effects at the molecular and cellular levels, contributing to their diverse biological activities .

Propriétés

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2S/c1-9(21)18-12-6-7-13-14(8-12)23-16(19-13)20-15(22)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXJWUUQHAAWDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

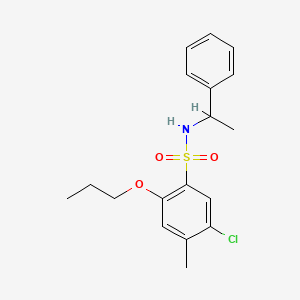

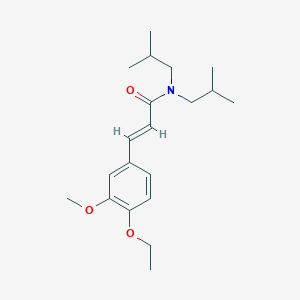

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B2583846.png)

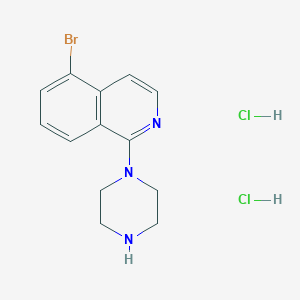

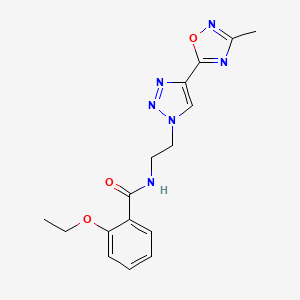

![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2583854.png)

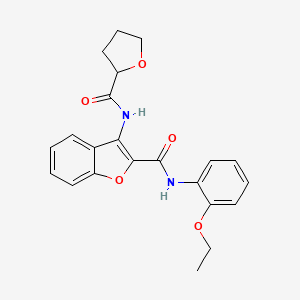

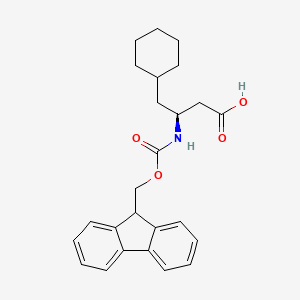

![1-[(2S,3As,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-chloropropan-1-one](/img/structure/B2583857.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2583859.png)

![4-{[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide](/img/structure/B2583861.png)

![Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B2583863.png)